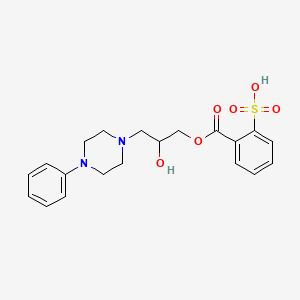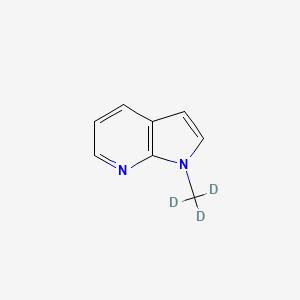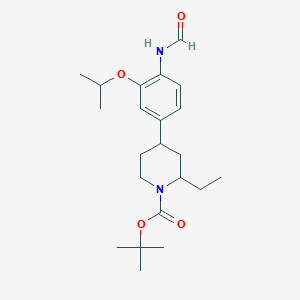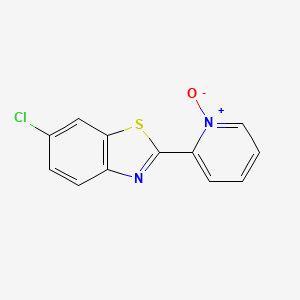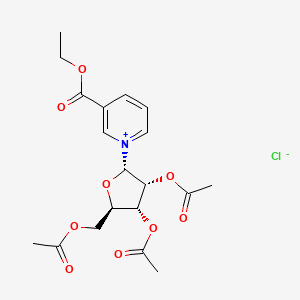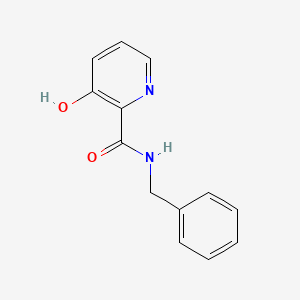
N-Benzyl-3-hydroxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-hydroxypicolinamide is a chemical compound that belongs to the class of hydroxypicolinamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the picolinamide structure, which also contains a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-hydroxypicolinamide typically involves the reaction of 3-hydroxypicolinic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-hydroxypicolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-3-oxopicolinamide.
Reduction: Formation of N-benzyl-3-aminopicolinamide.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-hydroxypicolinamide has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential inhibitor of HIV-1 integrase, showing promise in antiviral research.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Its interactions with enzymes and proteins are of interest in biochemical research.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-3-hydroxypicolinamide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This action is facilitated by the compound’s ability to inhibit the dimerization of the integrase enzyme, thereby reducing viral replication . The molecular pathways involved include the disruption of the integrase-LEDGF/p75 interaction, which is crucial for viral integration .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypicolinamide: Lacks the benzyl group but shares the hydroxypicolinamide core structure.
N-Benzyl-2-hydroxypicolinamide: Similar structure with the hydroxyl group at the 2-position instead of the 3-position.
N-Benzyl-4-hydroxypicolinamide: Similar structure with the hydroxyl group at the 4-position.
Uniqueness
N-Benzyl-3-hydroxypicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HIV-1 integrase through dual mechanisms (inhibition of integrase dimerization and disruption of integrase-LEDGF/p75 interaction) sets it apart from other hydroxypicolinamides .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-benzyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c16-11-7-4-8-14-12(11)13(17)15-9-10-5-2-1-3-6-10/h1-8,16H,9H2,(H,15,17) |
InChI Key |
GUHJLBGSLLTBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


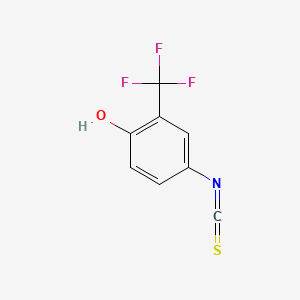
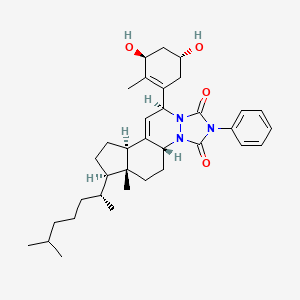
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
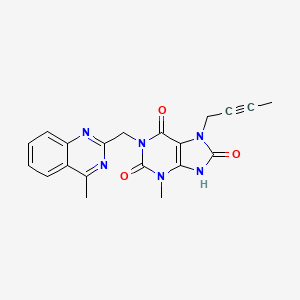
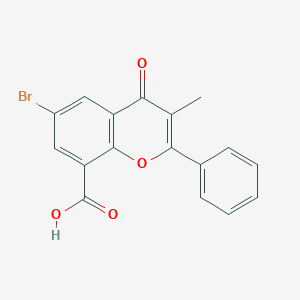
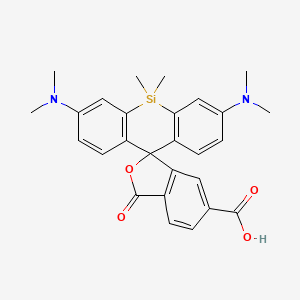
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
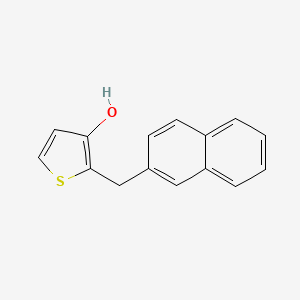
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
